molecular formula C13H17ClN2O3 B1389018 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride CAS No. 1185293-18-8

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride

Cat. No.: B1389018
CAS No.: 1185293-18-8
M. Wt: 284.74 g/mol
InChI Key: PEWWGGOGCWYDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an indole core substituted with:

  • A 5-methoxy group (electron-donating substituent).
  • A 1-methyl group (enhances metabolic stability).
  • A 2-carboxylic acid moiety (polar functional group for solubility and binding interactions).
  • A hydrochloride salt (improves aqueous solubility).

Activation of the carboxylic acid to an acyl chloride.

Coupling with an appropriate amine or alkylating agent.

Purification via column chromatography for high purity .

Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17;/h3-4,7H,5-6,14H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWWGGOGCWYDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-18-8
Record name 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride, also known as compound 1 , is a complex organic molecule that has garnered attention for its potential biological activities. This compound features an indole ring structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of functional groups such as the amino-ethyl and methoxy groups may enhance its biological efficacy.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.75 g/mol
  • CAS Number : 883544-70-5
  • Structural Characteristics : The compound contains an indole core, which is known for its role in various biological activities including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, research indicates that indole-based compounds can exhibit significant antiproliferative effects against various cancer cell lines. In a comparative study, compound 1 demonstrated cytotoxic activity with an IC50 value of approximately 10 μM against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .

CompoundCell LineIC50 (μM)
Compound 1A549 (lung cancer)10
DoxorubicinA5495

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity. It was tested against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.98 μg/mL, suggesting strong antibacterial properties .

Bacterial StrainMIC (μg/mL)
MRSA0.98
Staphylococcus epidermidis7.80

The mechanism by which compound 1 exerts its biological effects is likely multifaceted. Indole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies suggest that compound 1 may bind effectively to proteins associated with tumor growth and bacterial resistance mechanisms .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including compound 1. The results indicated that modifications on the indole ring significantly influenced cytotoxicity against cancer cells. The presence of the methoxy group was found to enhance activity by facilitating better interaction with target proteins .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, compound 1 was evaluated alongside other indole derivatives against various Gram-positive and Gram-negative bacteria. The results demonstrated that while compound 1 was effective against Gram-positive strains like MRSA, it showed limited efficacy against Gram-negative bacteria such as Escherichia coli .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological studies due to its ability to interact with neurotransmitter systems. Notably, it has been investigated for:

  • Neuroprotection : Research indicates that derivatives of this compound exhibit neuroprotective properties against oxidative stress and neurotoxicity. For example, studies have shown that certain derivatives can inhibit MAO-B (Monoamine Oxidase B), which is significant in treating neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative damage in cells. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative stress plays a key role .

Biochemical Studies

In biochemical research, this compound serves as a building block for synthesizing more complex molecules. Its indole structure allows for modifications that can lead to compounds with enhanced biological activity.

Synthetic Chemistry

The versatility of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride makes it a valuable intermediate in synthetic chemistry. It can undergo various chemical transformations such as:

  • Oxidation : The amino group can be oxidized to form amine oxides.
  • Reduction : The carboxylic acid can be reduced to alcohols.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Case Study 1: Neuroprotective Effects

A study published in MDPI highlighted the neuroprotective effects of indole derivatives similar to this compound against oxidative stress-induced damage in neuronal cell lines . The results indicated that these compounds could significantly reduce cell death and improve cell viability under stress conditions.

Case Study 2: MAO-B Inhibition

Another research article focused on the structure-activity relationship of indole-based compounds, demonstrating that modifications on the indole nucleus could enhance MAO-B inhibition potency . This finding suggests potential therapeutic applications for treating depression and neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight Key Features Reference
Target Compound (319919-29-4) 5-OMe, 1-Me, 2-COOH, 3-(2-aminoethyl), HCl 298.75* Enhanced solubility (HCl salt), metabolic stability (1-Me), binding motifs
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (883544-70-5) 5-OMe, 2-COOH, 3-(2-aminoethyl) (no 1-Me or HCl) 262.27 Lacks methyl group and salt; reduced stability/solubility
5-Methoxytryptamine (5-MeO-Tryptamine) 5-OMe, 3-(2-aminoethyl) (no carboxylic acid or methyl) 190.24 Simpler structure; neurotransmitter analog
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (16381-48-9) 7-Cl, 3-Me, 2-COOH 209.63 Chlorine substituent; no aminoethyl side chain
K145 (Thiazolidine-2,4-dione derivative) Thiazolidine core, 4-butoxyphenyl, 3-(2-aminoethyl) Not provided SphK2 inhibitor; distinct core structure but similar side chain
5-Methoxy-1H-indole-3-carboxylic acid (10242-01-0) 5-OMe, 3-COOH (no methyl or aminoethyl) 205.18 Carboxylic acid at position 3; different substitution pattern

*Calculated based on molecular formula (C₁₃H₁₇ClN₂O₃).

Functional Group Analysis

Carboxylic Acid Position :

  • The 2-carboxylic acid in the target compound contrasts with the 3-carboxylic acid in CAS 10242-01-0. Position 2 may favor hydrogen bonding with target proteins, while position 3 could alter electronic distribution .
  • highlights indole-2-carboxamides as potent allosteric modulators, suggesting the 2-position is critical for activity .

Aminoethyl Side Chain: Present in the target compound and 5-methoxytryptamine. In K145 (), the aminoethyl side chain contributes to SphK2 inhibition, implying similar moieties may enhance targeting of enzyme-active sites .

Methyl and Methoxy Groups :

  • The 1-methyl group in the target compound likely reduces oxidative metabolism at the indole nitrogen, improving pharmacokinetics compared to unmethylated analogs .
  • 5-Methoxy substituents are common in bioactive indoles (e.g., melatonin), influencing lipophilicity and receptor binding .

Physicochemical and Pharmacological Properties

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility, critical for oral bioavailability. Uncharged analogs (e.g., 883544-70-5) may require formulation adjustments .
  • Synthetic Accessibility : and indicate that indole-2-carboxylic acid derivatives often require controlled reaction times (4–6 hours) and chromatography for purity, suggesting similar challenges in synthesizing the target compound .

Preparation Methods

Formation of the Indole-2-carboxylic Acid Core

  • The indole-2-carboxylic acid core is prepared by acylation of 5-methoxyindole derivatives using reagents such as trichloroacetyl chloride or acyl chlorides under Lewis acid catalysis (e.g., AlCl3) in anhydrous solvents like 1,2-dichloroethane.
  • Hydrolysis of esters to carboxylic acids is typically achieved by refluxing with aqueous sodium hydroxide followed by acidification to precipitate the acid.

Introduction of the 2-Aminoethyl Side Chain at the 3-Position

  • The 3-position side chain bearing the 2-aminoethyl group is introduced via N-alkylation of the indole nitrogen or direct substitution using 2-chloroethylamine derivatives or protected equivalents.
  • A preferred method involves the reaction of methyl or ethyl indole-3-carboxylate with 4-(2-chloroethyl)morpholine hydrochloride or similar alkylating agents in the presence of a strong base such as sodium hydride, followed by hydrolysis to the free acid.
  • Catalytic hydrogenation (e.g., Raney nickel, palladium on charcoal) is employed to reduce cyano or other precursor groups to the aminoethyl moiety.

Formation of the Hydrochloride Salt

  • The free base of the amino acid is converted into the hydrochloride salt by treatment with aqueous hydrochloric acid, often during or after purification steps, to enhance stability and crystallinity.

Detailed Preparation Procedures

Stepwise Synthesis Example

Step Reaction Conditions Yield Notes
1 Acylation of 5-methoxyindole to form ethyl 5-methoxyindole-2-carboxylate AlCl3, acyl chloride, 1,2-dichloroethane, reflux 2-3 h 85-92% Monitored by TLC; purification by chromatography
2 N-Alkylation with 4-(2-chloroethyl)morpholine hydrochloride Sodium hydride, DMF, room temp to reflux ~62% Excess base required; chromatographic purification
3 Hydrolysis of ester to carboxylic acid NaOH in methanol/water, reflux 6 h 70-75% Acidify to pH 6.5-7 for precipitation
4 Conversion to hydrochloride salt HCl aqueous, room temp Quantitative Improves compound stability and handling

Alternative Routes

  • Hydrogenation Reduction : Conversion of cyano precursors to aminoethyl groups using hydrogen gas under pressure with catalysts like Raney nickel or palladium on charcoal.
  • Para-methoxyphenylhydrazone Formation : Intermediate formation for aldehyde functional group conversion, facilitating further transformations.
  • Tin Complex Formation and Hydrolysis : Preparation of indoline-2-carboxylic acid derivatives via tin chloride complexes, followed by hydroxide treatment and acidification to isolate the product.

Research Findings and Optimization

  • The N-alkylation step is critical and sensitive to reaction conditions; use of strong bases like sodium hydride can lead to side reactions such as C-alkylation, requiring careful control and chromatographic purification.
  • The hydrolysis step requires controlled pH adjustment to avoid decomposition and maximize yield; typical final pH is around 6.5-7.
  • Catalytic hydrogenation for cyano reduction is efficient but requires careful catalyst choice and reaction monitoring to prevent over-reduction or side reactions.
  • The hydrochloride salt formation enhances compound crystallinity, purity, and shelf stability, important for pharmaceutical applications.

Summary Data Table: Key Preparation Parameters

Parameter Method A (N-alkylation + Hydrolysis) Method B (Hydrogenation Reduction) Method C (Tin Complex Route)
Starting Material 5-Methoxyindole-2-carboxylate ester Cyano-substituted indole derivative Indole-2-carboxylic acid or ester
Key Reagents 4-(2-chloroethyl)morpholine hydrochloride, NaH H2, Raney Ni or Pd/C catalyst SnCl2, KOH, ethanol
Solvent DMF, methanol/water Ethanol, water Methanol, ethanol
Reaction Time 4-12 h (alkylation), 6 h (hydrolysis) Variable, hours under pressure Several hours with cooling steps
Yield (%) 62-75% overall Moderate to high Moderate
Purification Chromatography, recrystallization Filtration, crystallization Filtration, pH adjustment, crystallization
Advantages Well-established, scalable Efficient cyano reduction Suitable for indoline derivatives

The preparation of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride is achieved through a combination of acylation, N-alkylation, hydrolysis, and salt formation steps. The most common and efficient method involves initial formation of the indole-2-carboxylate ester, followed by side-chain introduction via N-alkylation with 2-chloroethyl derivatives and subsequent hydrolysis to the acid. Catalytic hydrogenation offers an alternative for amino group introduction from cyano precursors. The final hydrochloride salt formation improves compound stability and usability. Optimization of reaction conditions, including choice of base, solvent, and pH control, is essential to maximize yield and purity.

This synthesis is supported by multiple research sources, including patent literature and peer-reviewed studies, ensuring a robust and reproducible preparation protocol suitable for pharmaceutical and medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves multi-step procedures, such as Friedel-Crafts acylation/alkylation of indole precursors. For example, anhydrous AlCl₃ can catalyze the introduction of acyl or alkyl groups at the indole C3 position under inert atmospheres (e.g., argon) . Optimization includes:

  • Reagent stoichiometry : Use 1.1–1.2 equivalents of acyl chloride to ensure complete substitution .
  • Reaction monitoring : Track progress via TLC (e.g., 25–33% ethyl acetate in hexane) to minimize side products .
  • Purification : Employ Combiflash chromatography (0–40% ethyl acetate gradient) for high-purity isolation .

Q. How should researchers ensure purity during synthesis, and what analytical methods are effective?

  • Purity Assurance :

  • Recrystallization : Use acetic acid/water mixtures to isolate crystalline intermediates, as demonstrated for related indole derivatives .
  • Chromatography : Combiflash systems with silica gel columns effectively separate by-products .
    • Analytical Methods :
  • HPLC : ≥95% purity can be confirmed using C18 reverse-phase columns with methanol/water mobile phases .
  • TLC : Monitor reaction completion with ethyl acetate/hexane solvent systems .

Q. What safety protocols are critical when handling the hydrochloride salt form?

  • Safety Measures :

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic waste before disposal and segregate hazardous by-products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • SAR Design :

  • Functional group variation : Modify substituents (e.g., methoxy, aminoethyl) to assess their impact on target binding, as seen in indole-based allosteric modulators .
  • In vitro assays : Use receptor-binding assays or enzymatic inhibition studies to quantify activity changes. For example, replace the 5-methoxy group with halogens to study electronic effects .
  • Computational modeling : Pair experimental data with docking simulations to predict binding modes .

Q. How can contradictions in synthesis yields or by-product formation be resolved?

  • Troubleshooting Strategies :

  • Stoichiometric adjustments : Increase acyl chloride equivalents if unreacted starting material persists .
  • Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃) to improve regioselectivity .
  • Reaction time optimization : Extend reflux duration (e.g., 5–6 hours) for sluggish reactions, as shown in analogous indole syntheses .

Q. What strategies stabilize intermediates during multi-step synthesis?

  • Intermediate Handling :

  • Low-temperature storage : Store moisture-sensitive intermediates under argon at –20°C .
  • In situ protection : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during subsequent steps .
  • Acidification control : Add HCl dropwise during salt formation to avoid excessive exothermic reactions .

Q. How can X-ray crystallography characterize this compound’s solid-state structure?

  • Crystallography Protocol :

  • Crystal growth : Dissolve the compound in a DMF/acetic acid mixture and slowly evaporate the solvent to obtain single crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 90 K for high-resolution diffraction .
  • Structure refinement : Software like SHELXL can resolve hydrogen bonding patterns, critical for understanding salt stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
Reactant of Route 2
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.